4(1H)-Pyrimidinone, 2-((2-(((3-bromo-2-pyridinyl)methyl)thio)ethyl)amino)-5-(4-pyridinylmethyl)-, trihydrobromide
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Overview
Description
4(1H)-Pyrimidinone, 2-((2-(((3-bromo-2-pyridinyl)methyl)thio)ethyl)amino)-5-(4-pyridinylmethyl)-, trihydrobromide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((2-(((3-bromo-2-pyridinyl)methyl)thio)ethyl)amino)-5-(4-pyridinylmethyl)-, trihydrobromide typically involves multiple steps, starting with the preparation of key intermediates such as (3-bromo-2-pyridinyl)methanol . The synthetic route may include:
Formation of (3-bromo-2-pyridinyl)methanol: This intermediate can be synthesized through the bromination of 2-pyridinemethanol.
Thioether Formation: The (3-bromo-2-pyridinyl)methanol is then reacted with a thiol compound to form the corresponding thioether.
Amination: The thioether is further reacted with an amine to introduce the amino group.
Pyrimidinone Formation: The final step involves the cyclization of the intermediate to form the pyrimidinone core, followed by the addition of hydrobromic acid to obtain the trihydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((2-(((3-bromo-2-pyridinyl)methyl)thio)ethyl)amino)-5-(4-pyridinylmethyl)-, trihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the bromine site.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((2-(((3-bromo-2-pyridinyl)methyl)thio)ethyl)amino)-5-(4-pyridinylmethyl)-, trihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-pyridinyl)methanol: A precursor in the synthesis of the target compound.
4-Bromo-2-(chloromethyl)pyridine: Another related compound with similar reactivity.
Uniqueness
4(1H)-Pyrimidinone, 2-((2-(((3-bromo-2-pyridinyl)methyl)thio)ethyl)amino)-5-(4-pyridinylmethyl)-, trihydrobromide is unique due to its combination of functional groups and the presence of both pyrimidinone and pyridinyl moieties
Properties
CAS No. |
122945-89-5 |
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Molecular Formula |
C18H21Br4N5OS |
Molecular Weight |
675.1 g/mol |
IUPAC Name |
2-[2-[(3-bromopyridin-2-yl)methylsulfanyl]ethylamino]-5-(pyridin-4-ylmethyl)-1H-pyrimidin-6-one;trihydrobromide |
InChI |
InChI=1S/C18H18BrN5OS.3BrH/c19-15-2-1-5-21-16(15)12-26-9-8-22-18-23-11-14(17(25)24-18)10-13-3-6-20-7-4-13;;;/h1-7,11H,8-10,12H2,(H2,22,23,24,25);3*1H |
InChI Key |
NVVUJTGEJXRCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CSCCNC2=NC=C(C(=O)N2)CC3=CC=NC=C3)Br.Br.Br.Br |
Origin of Product |
United States |
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